molecular formula C20H13ClN2O4 B11553022 4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate

4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate

Cat. No.: B11553022
M. Wt: 380.8 g/mol
InChI Key: VGQKBOUCZWTQBM-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 2-nitroaniline to form an imine intermediate. This intermediate is then reacted with benzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate exerts its effects involves interactions with specific molecular targets. The nitro and chlorophenyl groups can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Chlorophenyl)imino]methyl}benzene-1,2-diamine: This compound shares a similar structure but lacks the nitro group.

    2-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.

    2-Nitroaniline: Another precursor used in the synthesis.

Uniqueness

4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate is unique due to the presence of both nitro and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C20H13ClN2O4/c21-16-8-4-5-9-17(16)22-13-14-10-11-19(18(12-14)23(25)26)27-20(24)15-6-2-1-3-7-15/h1-13H

InChI Key

VGQKBOUCZWTQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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